molecular formula C10H8Cl2N2O B8580815 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 56967-27-2

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B8580815
CAS No.: 56967-27-2
M. Wt: 243.09 g/mol
InChI Key: KZSORONFJRGEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a dihydro-1,4-benzodiazepin-2-one core structure.

Properties

CAS No.

56967-27-2

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

5,7-dichloro-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-14-8-3-2-6(11)4-7(8)10(12)13-5-9(14)15/h2-4H,5H2,1H3

InChI Key

KZSORONFJRGEQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Methylation: The methyl group at the 1 position is introduced via alkylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological targets such as GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

    Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.

    Lorazepam: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.

Uniqueness

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which may influence its pharmacological profile and receptor binding affinity compared to other benzodiazepines.

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